Dimethyl (2-chloro-2-oxoethyl)phosphonate
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Overview
Description
Dimethyl (2-chloro-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C₄H₈ClO₄P. It is a phosphonate ester, characterized by the presence of a phosphonic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-chloro-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-chloro-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form phosphonic acid derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of ester bonds.
Oxidation and reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Oxidation and reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Dimethyl (2-chloro-2-oxoethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2-chloro-2-oxoethyl)phosphonate involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the phosphonate ester group and the chloro substituent, which make it susceptible to nucleophilic attack. This allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the chloro substituent.
Diethyl (2-chloro-2-oxoethyl)phosphonate: Similar but with ethyl ester groups instead of methyl.
Dimethyl (2-oxopropyl)phosphonate: Similar but with a different substituent on the phosphonate group.
Uniqueness
Dimethyl (2-chloro-2-oxoethyl)phosphonate is unique due to the presence of both the chloro and phosphonate ester groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring specific chemical transformations .
Properties
IUPAC Name |
2-dimethoxyphosphorylacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClO4P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSRNIVGYRTMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559979 |
Source
|
Record name | Dimethyl (2-chloro-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108861-63-8 |
Source
|
Record name | Dimethyl (2-chloro-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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